molecular formula C15H15NO2 B2718365 Ethyl 4-(phenylamino)benzoate CAS No. 64878-66-6

Ethyl 4-(phenylamino)benzoate

Cat. No. B2718365
Key on ui cas rn: 64878-66-6
M. Wt: 241.29
InChI Key: OXXSAXCSHHARKT-UHFFFAOYSA-N
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Patent
US05475139

Procedure details

30.2 g of 4-aminophenol was dissolved in 130 ml of N,N-dimethylformamide, followed by the addition of 11.64 g of 57% NaH and agitated at room temperature for 30 rain to obtain a N,N-dimethylformamide solution. 130 ml of toluene and 10.5 g of 57% NaH were added to 41 g of 4-hydroxy ethylbenzoate. After agitation, 45 g of N-phenyl chloroacetamide and 8.7 ml of N,N-dimethylformamide were also added. The toluene recovered from the reflux was reacted with the above N,N-dimethylformamide solution. After that, the N,N-dimethylformamide was recovered and extracted with toluene. 47 g of ethyl 4-phenylaminobenzoate was obtained when the toluene layer of the extraction process was dehydrated with magnesium sulfate. The product yield was 79%.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
11.64 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
10.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
4-hydroxy ethylbenzoate
Quantity
41 g
Type
reactant
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
8.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][CH:3]=1.[H-].[Na+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1(N[C:25](=[O:28])[CH2:26]Cl)C=CC=CC=1.CN(C)C=[O:32]>>[C:2]1([NH:1][C:14]2[CH:15]=[CH:16][C:11]([C:17]([O:28][CH2:25][CH3:26])=[O:32])=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
130 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.64 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
4-hydroxy ethylbenzoate
Quantity
41 g
Type
reactant
Smiles
Step Four
Name
Quantity
45 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(CCl)=O
Name
Quantity
8.7 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 30 rain
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene recovered from the reflux
CUSTOM
Type
CUSTOM
Details
was reacted with the above N,N-dimethylformamide solution
CUSTOM
Type
CUSTOM
Details
After that, the N,N-dimethylformamide was recovered
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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